N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-phenylquinazolin-2-amine
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-phenylquinazolin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups, a quinazoline ring with a phenyl group, and a fluorine atom. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-amine with 6-fluoro-4-phenylquinazoline under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced quinazoline derivatives with amine or alkyl groups.
Substitution: Substituted quinazoline derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-phenylquinazolin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-phenylquinazolin-2-amine can be compared with other similar compounds, such as:
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: This compound also contains a pyrimidine and quinazoline ring but differs in its substitution pattern and functional groups.
N,N′-bis(4,6-dimethylpyrimidin-2-yl)-pyromellitic diimide: Another compound with a pyrimidine ring, but with different structural features and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-phenylquinazolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5/c1-12-10-13(2)23-19(22-12)26-20-24-17-9-8-15(21)11-16(17)18(25-20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIXNGXXGGZTBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=C(C=C(C=C3)F)C(=N2)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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